1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-
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Overview
Description
1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel- involves several stepsCommon reaction conditions include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel- has several scientific research applications. It is used in the study of heterocyclic chemistry and catalysis .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds include other derivatives of 1H-Benzo[b]cyclobuta[e]pyran, such as 1-Cyano-8-oxo-2,2a,8,8a-tetrahydro-1H-benzo[b]cyclobuta[e]pyran-2a-carboxylic acid methyl ester . These compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical properties and applications .
Properties
Molecular Formula |
C34H30O8 |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
methyl (2aR,8aS)-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-phenylmethoxy-1,2-dihydrocyclobuta[b]chromene-1-carboxylate |
InChI |
InChI=1S/C34H30O8/c1-38-24-16-14-23(15-17-24)34-29(22-12-8-5-9-13-22)30(32(36)40-3)33(34,37)31(35)28-26(39-2)18-25(19-27(28)42-34)41-20-21-10-6-4-7-11-21/h4-19,29-30,37H,20H2,1-3H3/t29?,30?,33-,34+/m1/s1 |
InChI Key |
IZEUUTFVSYHCCZ-FLYOXLRNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23C(C([C@]2(C(=O)C4=C(O3)C=C(C=C4OC)OCC5=CC=CC=C5)O)C(=O)OC)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C2(C(=O)C4=C(O3)C=C(C=C4OC)OCC5=CC=CC=C5)O)C(=O)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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